![molecular formula C10H14N6O2 B14672066 4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol CAS No. 50767-27-6](/img/structure/B14672066.png)
4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyrimidine core, which is known for its potential therapeutic applications, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the cyclopentan-1-ol moiety. Common reagents used in these reactions include various amines, aldehydes, and cyclopentanone derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the cyclopentan-1-ol moiety.
Substitution: The amino group on the triazolopyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .
Applications De Recherche Scientifique
4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit CDKs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and subsequent phosphorylation of target substrates. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may act as a selective degrader of Cyclin K, further enhancing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)aminomethyl]piperidin-3-ol: Another CDK inhibitor with a similar core structure but different functional groups.
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: Compounds with similar anticancer activity and structural features.
Uniqueness
4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to its specific combination of the triazolopyrimidine core and the cyclopentan-1-ol moiety, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit CDK12 and CDK13, along with its potential as a Cyclin K degrader, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
50767-27-6 |
|---|---|
Formule moléculaire |
C10H14N6O2 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
4-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14N6O2/c11-9-8-10(13-4-12-9)16(15-14-8)6-1-5(3-17)7(18)2-6/h4-7,17-18H,1-3H2,(H2,11,12,13) |
Clé InChI |
VPWHQDBLRIQEQW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1CO)O)N2C3=NC=NC(=C3N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)




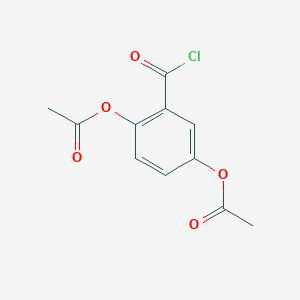

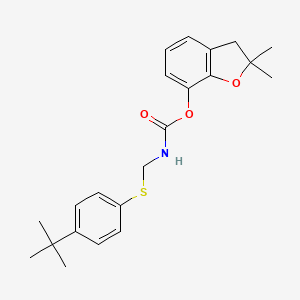
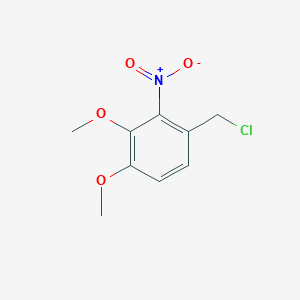
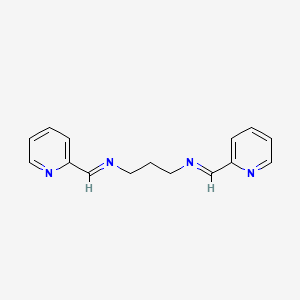
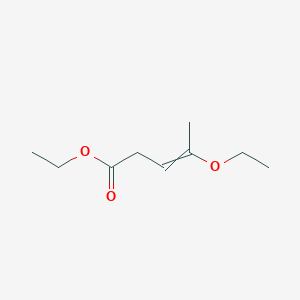

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
